2,3-Dimethoxy-5-methylphenol chemical properties and structure
2,3-Dimethoxy-5-methylphenol chemical properties and structure
An In-depth Technical Guide to 2,3-Dimethoxy-5-methylphenol: Structure, Properties, and Synthetic Applications
Introduction
2,3-Dimethoxy-5-methylphenol, a polysubstituted phenolic compound, holds significant strategic importance in the synthesis of high-value bioactive molecules. Its specific arrangement of methoxy, hydroxyl, and methyl groups on a benzene ring makes it a bespoke precursor for complex chemical architectures. This guide offers a detailed exploration of its chemical properties, structural characteristics, and established synthetic protocols, with a particular focus on its pivotal role as a key building block in the production of Coenzyme Q10 (CoQ10). For researchers in medicinal chemistry and process development, understanding the nuances of this molecule is critical for optimizing synthetic routes and achieving high-purity target compounds.
Chemical Identity and Structure
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. 2,3-Dimethoxy-5-methylphenol is systematically named according to IUPAC nomenclature, which unambiguously defines its molecular architecture.[1]
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IUPAC Name: 2,3-dimethoxy-5-methylphenol[1]
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CAS Number: 1128-32-1[1]
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Synonyms: 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol[1]
The structure consists of a phenol ring substituted with a methyl group at position 5 and two methoxy groups at positions 2 and 3. This specific substitution pattern is crucial for its subsequent reactivity, particularly in oxidation reactions that form the quinone ring essential for Coenzyme Q biosynthesis.
Caption: Chemical structure of 2,3-Dimethoxy-5-methylphenol (CAS 1128-32-1).
Physicochemical Properties
The physical and chemical properties of 2,3-Dimethoxy-5-methylphenol dictate its handling, storage, and reaction conditions. These parameters are essential for process scale-up and ensuring safety in the laboratory.
| Property | Value | Source |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | Solid | |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage Class | 11 (Combustible Solids) |
Role in Coenzyme Q10 Synthesis
The primary and most significant application of 2,3-Dimethoxy-5-methylphenol is its role as an advanced intermediate in the synthesis of Coenzyme Q10 (CoQ10) and its analogues.[3][4] CoQ10 is a vital component of the electron transport chain in mitochondria and a potent antioxidant.[3] The core of the CoQ10 molecule is the 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring, also known as Coenzyme Q0.[5]
The strategic value of 2,3-Dimethoxy-5-methylphenol lies in its facile oxidation to this essential quinone structure. The existing methoxy and methyl groups are precisely positioned, mirroring the final arrangement required in the CoQ10 headgroup. This pre-functionalized starting material significantly simplifies the overall synthesis, avoiding complex and often low-yielding aromatic substitution steps.[5]
Synthesis Protocols
Multiple synthetic routes to 2,3-Dimethoxy-5-methylphenol have been developed, often starting from readily available precursors like 3,4,5-trimethoxytoluene. One effective method involves a Vilsmeier formylation followed by a Dakin-type oxidation.
Rationale: The Vilsmeier reaction is a reliable method for introducing a formyl (aldehyde) group onto an electron-rich aromatic ring. The subsequent oxidation of the resulting benzaldehyde with hydrogen peroxide in the presence of an acid catalyst efficiently converts the aldehyde into a phenol, yielding the desired product. This pathway is advantageous due to the use of inexpensive reagents and generally high yields.[6]
Caption: Vilsmeier-Dakin pathway for the synthesis of 2,3-Dimethoxy-5-methylphenol.
Experimental Protocol: Synthesis from 3,4,5-Trimethoxytoluene
This protocol is adapted from methodologies described in the patent literature for producing key CoQ10 intermediates.[6]
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Vilsmeier Formylation:
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To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add 3,4,5-trimethoxytoluene (1.0 eq) and N,N-dimethylformamide (DMF, 2.0 eq).
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Cool the mixture in an ice-water bath to 0-5 °C with mechanical stirring.
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Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the mixture with an inorganic base (e.g., sodium carbonate solution) to decompose the intermediate complex.
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Extract the product, 2,3,4-trimethoxy-6-methyl-benzaldehyde, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Oxidation to Phenol:
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Dissolve the crude 2,3,4-trimethoxy-6-methyl-benzaldehyde from the previous step in a suitable solvent (e.g., methanol or acetic acid).
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Add a catalytic amount of a strong organic acid (e.g., trifluoroacetic acid) or a mineral acid.
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At room temperature, add hydrogen peroxide (H₂O₂, 30% solution, ~1.5 eq) dropwise.
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Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).
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Upon completion, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution).
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Extract the final product, 2,3-Dimethoxy-5-methylphenol, with an organic solvent. Purify the crude product via column chromatography or recrystallization to yield the pure phenol.
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Spectroscopic Analysis
Structural confirmation of 2,3-Dimethoxy-5-methylphenol is typically achieved using a combination of NMR, IR, and mass spectrometry. While raw spectra should be obtained experimentally, the expected features can be predicted based on the known structure.[7]
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¹H NMR: The spectrum should exhibit distinct singlets for the aromatic protons, the methyl group protons, and the two methoxy group protons, along with a broad singlet for the phenolic hydroxyl proton. The integration values will correspond to the number of protons in each environment.
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¹³C NMR: The spectrum will show nine distinct carbon signals, corresponding to the six aromatic carbons (four substituted, two unsubstituted), the methyl carbon, and the two methoxy carbons.
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IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretches for the ether and phenol groups (~1050-1250 cm⁻¹).
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Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.
Reactivity and Further Applications
Beyond its primary use in CoQ10 synthesis, the structure of 2,3-Dimethoxy-5-methylphenol offers other synthetic possibilities.
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Oxidation: As mentioned, its most important reaction is oxidation to the corresponding 1,4-benzoquinone. This is the key step that forms the Coenzyme Q0 headgroup.[5]
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O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce other functionalities, potentially leading to novel derivatives with different biological activities.
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Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers.[8][9] While less studied than commercial antioxidants like BHT, 2,3-Dimethoxy-5-methylphenol and its derivatives possess the structural motifs required for such activity.[10][11] Further investigation into its antioxidant capacity could open new applications in materials science or as a stabilizer.
Safety and Handling
Proper handling of 2,3-Dimethoxy-5-methylphenol is essential in a research and development setting. The following information is derived from supplier safety data.
| Hazard Information | GHS Classification | Precautionary Statements |
| Pictograms | GHS07 (Exclamation Mark) | P261, P264, P272, P280, P302+P352, P305+P351+P338 |
| Signal Word | Warning | - |
| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | - |
Handling Recommendations:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]
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Avoid breathing dust. Minimize dust generation and accumulation.[12]
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Wash hands thoroughly after handling.[12]
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). Pentabromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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CNIPA. (2007). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]
- Google Patents. (2002). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
- Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
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Frontiers in Bioengineering and Biotechnology. (2018). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]
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PubMed Central. (2012). Synthesis of the Key Intermediate of Coenzyme Q10. Retrieved from [Link]
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NIST. (n.d.). IR Spectrum for 2-Methoxy-5-methylphenol. WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]
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In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. Retrieved from [Link]
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PubMed Central. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]
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Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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